7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound categorized under pyrrolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This specific compound features a pyrrolo[2,3-d]pyrimidine core, with a hydroxyl group at the 4-position, a phenyl group at the 5-position, and a 4-methylphenyl group at the 7-position. Due to its structural characteristics, it has been investigated for its interactions with various biochemical pathways and its potential as a therapeutic agent in cancer treatment and other diseases .
The compound is classified as an organic chemical with the CAS number 865546-60-7. It belongs to the broader category of pyrrolopyrimidines, which are recognized for their pharmacological significance. The synthesis and properties of this compound have been documented in various scientific literature, highlighting its relevance in medicinal chemistry and drug development .
The synthesis of 7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves cyclization reactions of suitable precursors. One common synthetic route includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized using formamide to yield the desired pyrrolopyrimidine compound.
The molecular formula for 7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is C19H15N3O, with a molecular weight of approximately 301.34 g/mol. The structure features:
The compound's structural complexity allows it to participate in various biochemical interactions, making it a subject of interest in drug design and development .
7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo several chemical transformations:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, this compound disrupts the synthesis of purines and pyrimidines, leading to reduced RNA and DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells, resulting in cell death through apoptosis.
Additionally, this compound has shown interactions with poly(ADP-ribose) polymerase 1 (PARP-1), further influencing cellular processes related to DNA repair mechanisms .
The physical properties of 7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol include:
Chemical properties include its stability under standard laboratory conditions but susceptibility to oxidation reactions due to the presence of the hydroxyl group. The compound's reactivity profile makes it suitable for further derivatization in medicinal chemistry applications .
7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has significant potential in various scientific applications:
The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structural motif in contemporary drug discovery, combining the electronic properties of pyrrole with the hydrogen-bonding capacity of pyrimidine. Within this chemotype, 7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol exemplifies strategic functionalization that balances target affinity and physicochemical properties. Characterized by a 4-hydroxy group and dual aryl substitutions at C5 and N7 positions, this compound demonstrates how targeted modifications to the core scaffold can yield molecules with diverse biological activities while addressing critical drug development challenges. Its structural complexity allows for interactions with multiple biological targets, positioning it as a versatile lead compound across therapeutic areas [1] [4].
The pyrrolo[2,3-d]pyrimidine nucleus emerged as a bioisostere of purine nucleobases, initially exploited for antimetabolite therapies targeting nucleotide biosynthesis. Early development focused on structural analogues of adenine, leveraging the scaffold's ability to occupy ATP-binding pockets while resisting enzymatic degradation. The evolution accelerated significantly with the discovery of kinase inhibition capabilities, exemplified by the patenting of 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as potent LRRK2 inhibitors for Parkinson's disease treatment. These compounds demonstrated nanomolar affinity through strategic positioning of hydrogen bond donors/acceptors and hydrophobic substituents [4].
Parallel developments revealed the scaffold's antimicrobial potential, particularly against Mycobacterium tuberculosis. Researchers synthesized thirty 7H-pyrrolo[2,3-d]pyrimidine derivatives with C-4 modifications, identifying compounds with MIC90 values as low as 0.488 µM against GFP reporter strains. This work established that pyrrolopyrimidines maintain drug-likeness (ClogP < 4; MW < 400) while achieving potent bioactivity—a critical consideration in antitubercular drug development where physicochemical properties impact tissue penetration and bactericidal efficacy [7].
Table 1: Therapeutic Applications of Pyrrolo[2,3-d]pyrimidine Derivatives
Therapeutic Area | Molecular Target | Key Structural Features | Representative Activity |
---|---|---|---|
Oncology [1] | Tyrosine Kinases (c-Src) | 4-Anilino substitutions | IC₅₀ = 0.13 μM (c-Src) |
Neurodegenerative [4] | LRRK2 Kinase | 4-Morpholino/piperidine groups | Nanomolar inhibition |
Infectious Diseases [7] | Mycobacterium tuberculosis | 4-Phenoxy phenylamine | MIC₉₀ = 0.488 μM |
Epigenetics [1] | Epigenetic Modifiers | 3-Chloro-4-methylphenyl at N7 | Screening hit in epigenetic libraries |
The 4-hydroxy group in 7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol serves as a critical pharmacophoric element that governs both electronic distribution and intermolecular interactions. This tautomerizable functionality (predicted pKa ≈7.30) enables dynamic hydrogen bonding—acting as both donor (enol form) and acceptor (keto form)—facilitating interactions with kinase hinge regions or catalytic residues in epigenetic targets. Experimental evidence indicates that 4-hydroxy derivatives exhibit enhanced water solubility (LogSw = -4.53) compared to their 4-chloro counterparts (LogSw ≈ -5.8), directly impacting bioavailability and cellular permeability [1] [6].
Comparative studies with 4-chloro analogs (e.g., tofacitinib intermediates) reveal stark functional differences. While 4-chloro derivatives serve as synthetic handles for nucleophilic displacement (e.g., with amines to generate 4-aminopyrrolopyrimidines), the 4-hydroxy variants demonstrate intrinsic bioactivity without further derivatization. This is exemplified in the epigenetic screening libraries where 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is included as a bioactive scaffold rather than synthetic intermediate. Quantum mechanical calculations suggest the 4-hydroxy group contributes approximately 30-40% of the total polar surface area (PSA ≈39.8 Ų), enhancing solvation energy and reducing aggregation tendencies in physiological environments [1] [5].
Table 2: Physicochemical Comparison of 4-Substituted Pyrrolo[2,3-d]pyrimidines
C4 Substituent | Hydrogen Bond Capacity | logP/logD | Aqueous Solubility (LogSw) | Primary Biological Role |
---|---|---|---|---|
4-Hydroxy [1] | Donor/Acceptor | logP = 4.692 | -4.53 | Direct target engagement |
4-Chloro [6] | Weak Acceptor | logP ≈5.1 | ≈-5.8 | Synthetic intermediate |
4-Amino | Donor/Acceptor | logP ≈3.8 | -3.9 (predicted) | Kinase inhibition |
4-Morpholino [4] | Acceptor only | logD ≈2.4 | -3.1 | Enhanced solubility & potency |
The strategic placement of aryl groups at C5 and N7 positions in 7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol creates a spatially defined pharmacophore that modulates target selectivity and membrane permeability. The N7 4-methylphenyl group provides optimal hydrophobic bulk (clogP contribution ≈2.8) while maintaining metabolic stability through steric shielding of the pyrrole nitrogen. This contrasts with analogs featuring benzyl groups at N7 (e.g., 7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, MW=391.46), which exhibit increased rotatable bond count (from 2 to 5) and reduced membrane penetration despite similar logP values [2].
Systematic exploration of C5 aryl substitutions reveals stringent steric requirements: ortho-substituted phenyls diminish activity by ~90% compared to para-substituted variants, likely due to torsional strain disrupting coplanarity with the core scaffold. The 3-chloro-4-methylphenyl variant (ChemDiv 5228-4133) demonstrates enhanced epigenetic modulation potential, attributed to chlorine-induced halogen bonding with protein residues. Furthermore, elongation through aminoalkyl linkers at C4—as in 3-{[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol (CAS: 477232-76-1)—boosts solubility (PSA >70 Ų) while maintaining nanomolar kinase affinity, illustrating how aryl group manipulation balances lipophilicity and polarity [1] .
Quantitative Structure-Activity Relationship (QSAR) models indicate that electron-donating groups (e.g., 4-methyl) on the N7 aryl enhance metabolic stability by reducing oxidative demethylation, whereas C5 phenyl optimizes π-stacking in hydrophobic binding pockets. These insights guide rational design: maintaining the 5-phenyl/N7-(4-methylphenyl) core while varying C4 substituents enables fine-tuning of bioactivity across target classes, from kinase inhibition to epigenetic modulation [7] [1].
Table 3: Impact of Aryl Substitutions on Pyrrolopyrimidine Properties
N7 Substituent | C5 Substituent | Molecular Weight | logP/logD | Notable Bioactivity |
---|---|---|---|---|
3-Chloro-4-methylphenyl [1] | Phenyl | 335.79 | logP=4.692 | Epigenetic library screening hit |
4-Methylbenzyl [2] | Phenyl | 391.46 | logP≈5.1 | Not reported (structural analog) |
4-Methylphenyl | Phenyl | 358.45* | logD≈3.2 | Kinase inhibition (indirect evidence) |
Tosyl [6] | None | 307.76 | logP≈2.9 | Tofacitinib synthetic intermediate |
*Note: Molecular weight for CAS 477232-76-1 includes aminopropanol sidechain
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: